

## assessing the performance of disodium disilicate against other alkali-activated materials

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# Disodium Disilicate in Alkali-Activated Materials: A Comparative Performance Analysis

A comprehensive guide for researchers and material scientists assessing the performance of **disodium disilicate** as an alkali activator against other common alkali-activated materials (AAMs). This guide provides a comparative analysis of key performance indicators based on experimental data, detailed experimental protocols, and visual representations of the activation process.

#### **Abstract**

The quest for sustainable and high-performance construction materials has led to significant research into alkali-activated materials (AAMs) as a viable alternative to traditional Portland cement. Within this field, the choice of alkali activator plays a pivotal role in determining the final properties of the binder. This guide focuses on the performance of **disodium disilicate** (Na<sub>2</sub>Si<sub>2</sub>O<sub>5</sub>) as a solid, "just-add-water" activator, and compares its efficacy against other commonly used activators in various precursor systems, including ground granulated blast furnace slag (GGBS), copper slag (CS), fly ash, and metakaolin. Through a compilation of experimental data, this report provides a quantitative and qualitative assessment of compressive strength, elastic modulus, reactivity, and microstructure.

### **Comparative Performance of Disodium Disilicate**



The performance of **disodium disilicate** as an alkali activator is critically evaluated in comparison to sodium metasilicate (Na<sub>2</sub>SiO<sub>3</sub>), another solid activator, and conventional aqueous activators used with fly ash and metakaolin. The following tables summarize the key performance indicators from various experimental studies.

Table 1: Mechanical Properties of Disodium Disilicate vs. Sodium Metasilicate Activated Copper Slag/GGBS

**Blends** 

Mix ID	Precursor Composition (wt%)	Activator (10 wt%)	28-day Compressive Strength (MPa)	28-day Elastic Modulus (GPa)
DS10-CS75	75% GGBS / 25% CS	Disodium Disilicate	~50	Not Reported
MS10-CS75	75% GGBS / 25% CS	Sodium Metasilicate	~45	Not Reported
DS10-CS50	50% GGBS / 50% CS	Disodium Disilicate	>50	Not Reported
MS10-CS50	50% GGBS / 50% CS	Sodium Metasilicate	>50	Not Reported
DS10-CS0	100% GGBS	Disodium Disilicate	~70	~22
MS10-CS0	100% GGBS	Sodium Metasilicate	~75	~25

Data sourced from Lemougna et al. (2021)[1]

## Table 2: Performance of Conventionally Activated Fly Ash and Metakaolin Materials



Precursor	Activator	Curing Conditions	28-day Compressive Strength (MPa)	Setting Time
Fly Ash (Class F)	Sodium Silicate + NaOH	Ambient	32-50	> 1 day (without accelerators)[2] [3]
Metakaolin	Sodium Silicate + NaOH	60°C for 168h	52.26	~20 hours (final set at room temp)[3]
Fly Ash/Slag Blend	Sodium Silicate (Ms=1.2) + NaOH	Ambient	~45	Initial: ~200 min, Final: ~300 min[1]

Data compiled from various sources for comparative context.[1][2][3]

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key tests cited in this guide.

#### **Material Preparation (One-Part Geopolymer)**

- Precursor Preparation: Ground granulated blast furnace slag (GGBS) and copper slag (CS) are dried and ground to a specific Blaine surface area.
- Activator: Anhydrous sodium disilicate or sodium metasilicate powder is used as the solid alkali activator.
- Mixing: The precursor materials and the solid activator are dry-mixed to ensure homogeneity.
   Water is then added at a specified water-to-binder ratio and mixed mechanically for a defined period (e.g., 5 minutes) to form a paste.
- Casting and Curing: The fresh paste is cast into molds of a specific dimension (e.g., 50x50x50 mm cubes for compressive strength). The molds are then vibrated to remove



entrapped air. Curing is typically performed in a controlled environment (e.g., sealed plastic bags at room temperature) for a specified duration (e.g., 28 days).

#### Compressive Strength Testing (ASTM C109/C109M)

- Specimen Preparation: Mortar cubes, typically 50 mm or 2 inches on each side, are prepared and cured for the specified duration (e.g., 7 or 28 days).[4]
- Testing Apparatus: A calibrated compression testing machine is used.
- Procedure: The cured cube is placed between the platens of the testing machine. A
  compressive load is applied at a constant rate until the specimen fails.
- Calculation: The compressive strength is calculated by dividing the maximum load applied by the cross-sectional area of the cube.[4]

#### **Setting Time (ASTM C191 - Vicat Needle Test)**

- Paste Preparation: A cementitious paste of normal consistency is prepared.
- Apparatus: A Vicat apparatus, consisting of a frame with a movable rod and a needle, is used.[5]
- Procedure: The paste is placed in a conical mold. The Vicat needle is lowered onto the surface of the paste at regular intervals.
- Initial Setting Time: The time at which the needle penetrates to a specific depth (typically 25 mm) is recorded as the initial setting time.
- Final Setting Time: The time at which the needle no longer leaves a complete circular impression on the paste surface is recorded as the final setting time.[2]

### **Isothermal Calorimetry**

Sample Preparation: A known mass of the reactive powder (precursor and activator) is
placed in a sample container. The corresponding amount of water is placed in a separate
syringe.



- Apparatus: An isothermal calorimeter is used to measure the heat flow from the sample at a constant temperature.
- Procedure: The sample container and syringe are placed in the calorimeter to reach thermal equilibrium. The water is then injected into the powder, and the heat flow is recorded over time.
- Data Analysis: The heat flow curve provides information on the reaction kinetics, including the induction period, acceleration, and deceleration phases. The cumulative heat released is calculated by integrating the heat flow curve.

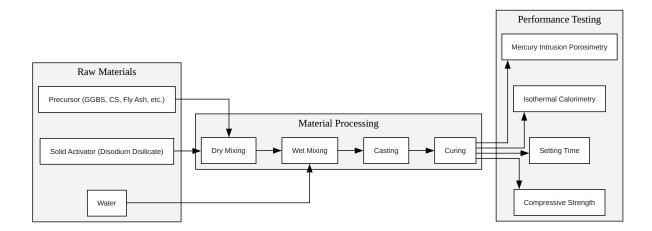
#### **Mercury Intrusion Porosimetry (MIP)**

- Sample Preparation: Small, dried pieces of the hardened paste are used.
- Apparatus: A mercury intrusion porosimeter is used, which consists of a sample chamber (penetrometer) and a high-pressure system.
- Procedure: The sample is placed in the penetrometer, which is then evacuated. Mercury is
  introduced into the penetrometer. The pressure on the mercury is incrementally increased,
  forcing it into the pores of the sample. The volume of mercury intruded at each pressure step
  is recorded.
- Data Analysis: The Washburn equation is used to relate the applied pressure to the pore diameter, allowing for the determination of the pore size distribution, total porosity, and bulk density of the material.

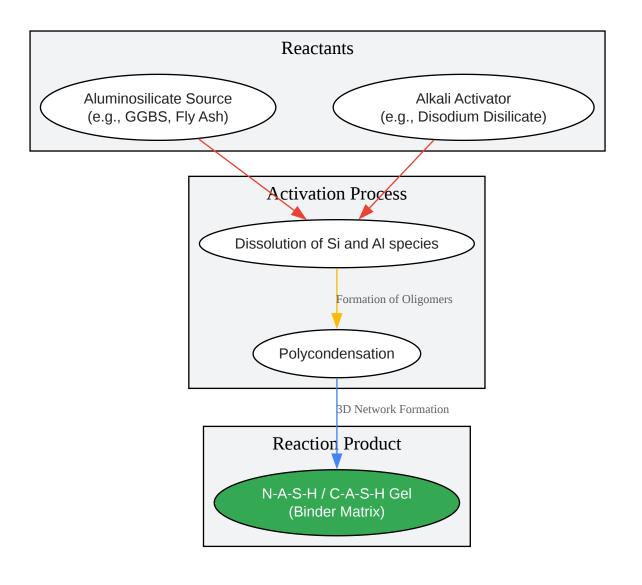
#### **Visualizing the Alkali-Activation Process**

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the chemical pathways involved in alkali activation.









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